Product packaging for 3-METHYLTHIO-1,2-PROPANEDIOL(Cat. No.:CAS No. 22551-26-4)

3-METHYLTHIO-1,2-PROPANEDIOL

Cat. No.: B1595328
CAS No.: 22551-26-4
M. Wt: 122.19 g/mol
InChI Key: FXIHXPKPLPKPJH-UHFFFAOYSA-N
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Description

Contextualization within Propanediol (B1597323) Chemistry and Biological Significance

Propanediols, such as 1,2-propanediol and 1,3-propanediol (B51772), are fundamental three-carbon diols widely used as solvents, humectants, and polymer precursors. atamanchemicals.comnih.gov The introduction of a methylthio group to the propanediol backbone to form 3-methylthio-1,2-propanediol significantly alters the molecule's characteristics. This modification changes its polarity and reactivity.

In biological systems, the thioether functional group is notably present in the essential amino acid methionine. Thioether linkages are also crucial in various bioactive compounds and play a role in the tertiary structure of proteins through disulfide bonds formed from thiol oxidation. researchgate.netlibretexts.orgmasterorganicchemistry.com The structural similarity of this compound to these biologically relevant motifs suggests its potential for interaction with biological pathways, making it a compound of interest for chemical biologists.

Rationale for Comprehensive Investigation of this compound

A thorough investigation into this compound is justified by its unique structural features and potential applications. The molecule contains a chiral center, meaning it can exist in different stereoisomeric forms (enantiomers), which is a critical consideration for biological activity. mdpi.com The presence of both nucleophilic sulfur and reactive hydroxyl groups makes it a versatile synthetic intermediate. nih.gov

Furthermore, its potential as a monomer for creating advanced polymers with specific properties, such as tailored refractive indices and thermal stability, drives research in materials science. A detailed understanding of its synthesis, chemical properties, and applications is crucial for leveraging its full potential in both chemical biology and material innovation.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol chemicalbook.com
CAS Number 22551-26-4 chemicalbook.com
Density 1.164 g/mL at 25 °C chemicalbook.com
Refractive Index (n20/D) 1.516 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S B1595328 3-METHYLTHIO-1,2-PROPANEDIOL CAS No. 22551-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHXPKPLPKPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945205
Record name 3-(Methylsulfanyl)propane-1,2-diol
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Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22551-26-4
Record name 3-(Methylthio)-1,2-propanediol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylthiopropane-1,2-diol
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Record name 3-(Methylsulfanyl)propane-1,2-diol
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Record name 3-methylthiopropane-1,2-diol
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Advanced Synthetic Methodologies for 3 Methylthio 1,2 Propanediol and Its Derivatives

Chemoenzymatic and Stereoselective Synthesis Pathways

The creation of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chemoenzymatic and stereoselective strategies offer powerful tools to access specific stereoisomers of 3-methylthio-1,2-propanediol.

Enzymatic Biocatalysis for Enantiopure this compound Production

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a highly effective method for producing enantiopure compounds due to the inherent stereoselectivity of enzymes. nih.gov Research has demonstrated the successful synthesis of enantiopure (R)-3-methylthio-1,2-propanediol using the yeast Candida parapsilosis. This biotransformation can achieve high optical purities and yields. researchgate.net

The process typically involves the enantioselective hydrolysis of a racemic ester precursor of this compound. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers, the unreacted ester and the hydrolyzed alcohol. The efficiency of such a resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. For instance, resolutions of similar substrates using Candida parapsilosis ATCC 7330 have yielded E values ranging from 31 to over 500. researchgate.net

Table 1: Comparison of Biocatalytic Methods for Chiral Diol Synthesis

BiocatalystSubstrate TypeProduct TypeKey Feature
Candida parapsilosisRacemic estersEnantiopure alcohols and estersHigh enantioselectivity in hydrolysis
Immobilized Lipase B from Candida antarcticaTriacetin1,2-diacetinHigh regioselectivity
Flavin-dependent Old Yellow Enzyme (OYE)Cyclic enonesChiral cyclic ketones/alcoholsAsymmetric reduction

Chiral Pool Approaches and Asymmetric Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For this compound, a plausible chiral pool approach could start from a chiral C3 synthon like (S)- or (R)-glycidol, or (S)- or (R)-3-chloro-1,2-propanediol. chemicalbook.comgoogle.com The synthesis of S-3-chloro-1,2-propanediol, for example, can be achieved from a chlorodeoxy-D-saccharide. google.com The chirality is thus transferred from the starting material to the final product.

Asymmetric synthesis, in contrast, creates chirality from an achiral starting material using a chiral catalyst or auxiliary. uwindsor.cadu.ac.in A potential asymmetric route to this compound could involve the asymmetric dihydroxylation of allyl methyl sulfide (B99878). However, this can be challenging. A more versatile approach is the catalytic asymmetric addition of a nucleophile to an aldehyde. nih.gov For instance, a strategy for synthesizing a broad range of 1,2-diols involves the dinuclear Mg-catalyzed asymmetric addition of ethyl diazoacetate to an aldehyde, followed by oxidation and diastereoselective alkyl transfer. nih.gov

Chemical Synthesis Route Optimization

Optimizing chemical synthesis routes is crucial for improving efficiency, reducing costs, and minimizing environmental impact. Key areas of focus include catalyst development and the incorporation of green chemistry principles.

A likely chemical route to racemic this compound involves the reaction of a C3 electrophile with a methylthiolate nucleophile. Two primary starting materials for this are glycidol (B123203) and 3-chloro-1,2-propanediol (B139630).

From Glycidol: The ring-opening of glycidol with methyl mercaptan or its corresponding thiolate is a direct method. This reaction can be catalyzed by acids or bases.

From 3-chloro-1,2-propanediol: Nucleophilic substitution of the chloride in 3-chloro-1,2-propanediol with a methylthiolate source, such as sodium thiomethoxide, would yield the desired product. The synthesis of 3-chloro-1,2-propanediol itself can be achieved by the chlorination of glycerol (B35011). scielo.brprepchem.com

Catalyst Development for Enhanced Selectivity and Yield

The choice of catalyst is critical in the synthesis of this compound, particularly in the ring-opening of glycidol. The reaction can proceed via two pathways, leading to either the desired 1,2-diol or the isomeric 1,3-diol. To enhance regioselectivity for the 1,2-diol, careful catalyst selection is necessary.

Lewis acids, such as boron trifluoride etherate, have been shown to catalyze the ring-opening of glycidyl (B131873) derivatives. acs.org For thiol-epoxy reactions, various catalysts have been explored. For example, triethylamine (B128534) can catalyze the ring-opening of glycidyl methacrylate. researchgate.net In the context of green chemistry, heterogeneous catalysts are advantageous as they can be easily separated and recycled. Magnetically recoverable nanocatalysts, for instance, have been developed for the synthesis of various organosulfur compounds, offering high efficiency and the potential for reuse. bohrium.comnih.gov For the chlorination of glycerol to 3-chloro-1,2-propanediol, Brønsted acidic ionic liquids have been shown to be effective catalysts. scielo.br

Table 2: Potential Catalysts for Synthesis of this compound Precursors

ReactionCatalyst TypeExampleKey Advantage
Epoxide ring-opening with thiolsLewis AcidBoron trifluoride etherate acs.orgCatalyzes ring opening
Epoxide ring-opening with thiolsBaseTriethylamine researchgate.netEffective for glycidyl derivatives
Organosulfur compound synthesisHeterogeneousMagnetically recoverable nanocatalysts bohrium.comnih.govRecyclable, green
Glycerol chlorinationIonic LiquidBrønsted acidic ionic liquids scielo.brHigh selectivity for 3-chloro-1,2-propanediol

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental footprint. researchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The ring-opening of glycidol with methyl mercaptan is an example of a highly atom-economical reaction.

Use of Renewable Feedstocks: Glycerol, a byproduct of biodiesel production, is a renewable feedstock that can be converted to 3-chloro-1,2-propanediol, a precursor to the target molecule. scielo.brprepchem.com

Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. Recyclable catalysts, such as the aforementioned magnetic nanocatalysts, are particularly beneficial. bohrium.comnih.gov

Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives like water or ionic liquids. researchgate.net Some syntheses of organosulfur compounds have been successfully carried out in aqueous media. researchgate.net

Derivatization Strategies for Functional Enhancement

The diol and thioether functionalities of this compound offer multiple avenues for derivatization to enhance its properties for specific applications.

The hydroxyl groups can undergo a variety of reactions, including:

Esterification and Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides can produce esters. This can be used to introduce new functional groups or to protect the hydroxyl groups during subsequent reactions. For example, chemoenzymatic methods have been used to synthesize diacetoxypropanoyl derivatives of glycerol. nih.govmdpi.com

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles can modify the polarity and solubility of the molecule.

Formation of Cyclic Acetals or Ketals: Reaction with aldehydes or ketones can protect the 1,2-diol moiety, which can be useful in multi-step syntheses. nih.gov

The thioether group can be:

Oxidized: Oxidation of the sulfide to a sulfoxide (B87167) or sulfone would significantly alter the polarity and chemical reactivity of the molecule.

Alkylated: Formation of a sulfonium (B1226848) salt through reaction with an alkyl halide would introduce a positive charge and increase water solubility.

A notable example of derivatization for functional enhancement is the synthesis of triazole derivatives. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, can be used to attach triazole rings to molecules containing alkyne or azide (B81097) functionalities. researchgate.net By first derivatizing this compound to introduce an azide or alkyne, it could then be coupled with a variety of partners to create a library of new compounds with potentially interesting biological activities, as triazoles are known to be present in many antifungal agents. researchgate.net

Synthesis of Novel Thioether-Propanediol Conjugates

The creation of new molecules incorporating the this compound scaffold relies on robust and versatile synthetic strategies for forming thioether bonds. Modern organic chemistry offers several powerful methods for synthesizing thioether-propanediol conjugates, which are molecules that link the core propanediol (B1597323) structure to other chemical entities.

Research into the synthesis of poly(thioether) networks and other complex molecules has highlighted several effective reactions. One prominent method is the thiol-ene "click" reaction , a highly efficient and often UV-initiated process where a thiol group reacts with an alkene (a carbon-carbon double bond) to form a thioether. researchgate.net This strategy could be adapted to conjugate molecules containing alkene groups to a thiol precursor of this compound. Another approach involves the reaction of a thiol with a compound containing a triple bond (an alkyne), which can react twice with thiol groups to create thioether linkages. google.com

Furthermore, advanced techniques such as microwave-assisted organic synthesis are being employed to accelerate the creation of complex thioether-containing macrocycles. nih.gov For the synthesis of simpler thioethers, classical methods can be adapted, such as converting a hydroxyl group on a propanediol derivative into a leaving group (like an iodide) and subsequently reacting it with a thiomethoxide salt. acs.org These methodologies provide a versatile toolkit for chemists to design and synthesize a diverse range of novel thioether-propanediol conjugates for further study.

Synthetic MethodReactantsKey FeaturesPotential Application for Thioether-Propanediol Conjugates
Thiol-Ene "Click" ReactionThiol + AlkeneHigh efficiency, often UV-initiated, forms stable C-S bonds. researchgate.netConjugating propanediol-thiols to molecules containing double bonds.
Thiol-Yne ReactionThiol + AlkyneA triple bond can react with two thiol groups, allowing for cross-linking. google.comCreating complex networks or doubly-functionalized conjugates.
Nucleophilic SubstitutionAlkyl Halide + ThiolateA classical and reliable method for forming thioether bonds. acs.orgSynthesis of this compound from a halopropanediol and thiomethoxide.
Microwave-Assisted SynthesisVaries (e.g., for macrocyclization)Greatly reduced reaction times and improved yields for complex structures. nih.govRapidly synthesizing complex drug-like molecules or macrocycles containing the thioether-propanediol moiety.

Exploration of Organometallic Complexes Incorporating this compound Ligands

Organometallic chemistry involves compounds containing metal-carbon bonds, but more broadly includes metal complexes with organic ligands. Ligands are molecules or ions that bind to a central metal atom. The this compound molecule possesses two hydroxyl (-OH) groups and a sulfur atom in its thioether linkage, all of which have lone pairs of electrons that can be donated to a metal center, allowing it to act as a ligand.

The diol functionality is particularly effective in forming stable chelate rings with metal ions. Research on the closely related compound, 3-amino-1,2-propanediol (B146019), demonstrates this principle clearly. Chiral versions of 3-amino-1,2-propanediol have been used to synthesize chiral Schiff base ligands that coordinate with oxidovanadium(V) to form well-defined organometallic complexes. mdpi.com In these complexes, both the nitrogen of the imine and the oxygen of the hydroxyl groups bind to the vanadium center. mdpi.com

By analogy, this compound is an excellent candidate for forming similar complexes. It could act as a bidentate ligand, binding to a metal through its two hydroxyl groups, or potentially as a tridentate ligand, where the sulfur atom also participates in coordination. The surface hydroxyl groups of materials like indium tin oxide are known to react with metal alkoxides to form surface metal complexes, suggesting that the diol portion of this compound could be used to anchor organometallic species to surfaces. princeton.edu The specific nature of the bonding would depend on the metal and the reaction conditions, but the potential for creating novel organometallic architectures is significant.

Potential Coordination ModeDonating AtomsExample Complex TypeScientific Interest
BidentateTwo Hydroxyl OxygensMetal-alkoxide chelateCreating stable, five-membered chelate rings with various metal centers.
TridentateTwo Hydroxyl Oxygens, One Thioether SulfurTridentate pincer-type ligand complexExploring the cooperative effects of hard (oxygen) and soft (sulfur) donor atoms in catalysis or materials science.
Surface LigandOne or both Hydroxyl OxygensSurface-modified metal oxideModifying the electronic properties of electrode surfaces. princeton.edu

Preparation of Bioactive Derivatives and Intermediate Compounds (e.g., Thiamin Biosynthesis Intermediates)

The biological relevance of this compound stems from its role as a metabolic intermediate and its relationship to essential biochemical pathways.

In Vivo Formation and Bioactivity

Research has shown that this compound is produced in vivo in the bacterium Escherichia coli. asm.org When the bacterium is exposed to thioglycerol, the thioglycerol is methylated within the cell to form this compound. asm.org This conversion is associated with a significant biological effect: the depression of the intracellular level of S-adenosylmethionine (SAM). asm.org SAM is a crucial molecule involved in numerous cellular processes, including the transfer of methyl groups. The disruption of its levels points to the bioactivity of this compound or its precursor, thioglycerol.

Relation to Thiamin Biosynthesis

Thiamin (Vitamin B1) is an essential cofactor for all living organisms. ijbs.com Its biosynthesis is a complex process involving the separate synthesis of a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety, which are then joined together. researchgate.net The synthesis of the thiazole ring (4-methyl-5-β-hydroxyethyl thiazole phosphate (B84403), or THZ-P) is particularly intricate and requires a sophisticated sulfur transfer system. ijbs.com

In E. coli, the sulfur atom for the thiazole ring is ultimately derived from the amino acid cysteine. nih.gov This sulfur is mobilized by a series of proteins, including ThiS, ThiF, ThiG, and ThiI, which form and transfer a reactive sulfur species. nih.gov The process involves the formation of a thiocarboxylate at the C-terminus of the ThiS protein, which acts as the sulfur donor. nih.gov This complex chemistry highlights the importance of specific sulfur-containing intermediates in the pathway. While this compound is not identified as a primary intermediate in the canonical thiamin biosynthesis pathway, its formation from a thiol precursor in E. coli places it within the broader metabolic context of sulfur handling by the cell. asm.org The existence of analogous sulfur transfer pathways, such as in the biosynthesis of 2-thiouridine, further underscores the diverse and critical roles of sulfur-containing intermediates in cellular metabolism. pnas.org

ComponentAbbreviationRole in Thiamin BiosynthesisReference
4-methyl-5-β-hydroxyethyl thiazole phosphateTHZ-PThe thiazole moiety precursor of thiamin. ijbs.com
4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphateHMP-PPThe pyrimidine moiety precursor of thiamin. ijbs.comresearchgate.net
ThiS-A ubiquitin-like protein that is activated at its C-terminus to carry sulfur. nih.gov
ThiF-An enzyme that adenylates the ThiS protein, preparing it for sulfur transfer. nih.gov
Thiamin phosphate synthaseThiEThe enzyme that catalyzes the coupling of THZ-P and HMP-PP to form thiamin monophosphate. ijbs.com

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

In Vivo Formation from Precursors (e.g., Thioglycerol Methylation in Microorganisms)

The formation of 3-methylthio-1,2-propanediol in living organisms can occur through the methylation of precursor compounds. A notable example is the in vivo methylation of thioglycerol. researchgate.net Studies have demonstrated this conversion in microorganisms such as Escherichia coli. researchgate.netasm.org In these bacteria, exposure to thioglycerol leads to its methylation, resulting in the production of this compound. researchgate.netasm.org This process is significant as it highlights a metabolic pathway where an exogenous thiol compound is altered within the cell. The methylation of thioglycerol is linked to the cellular metabolism of methionine and S-adenosylmethionine (SAM), where SAM often acts as a methyl group donor. asm.org

Microbial Metabolism and Degradation Pathways

Microorganisms play a crucial role in the breakdown of various organic compounds, including sulfur-containing molecules like this compound. The degradation pathways in microbes often involve a series of enzymatic reactions that convert the initial compound into simpler, less toxic substances.

A variety of microorganisms are capable of metabolizing propanediol (B1597323) and related compounds. While specific studies focusing solely on the degradation of this compound are limited, the metabolism of the parent compound, 1,2-propanediol, has been extensively studied in several bacterial species. These organisms often possess specialized metabolic machinery, such as bacterial microcompartments (BMCs), to handle the toxic intermediates produced during degradation. plos.orgwur.nlnih.gov

Key microorganisms involved in the biotransformation of propanediol and related compounds include:

Salmonella enterica : This bacterium can utilize 1,2-propanediol as a carbon source, a process that involves a coenzyme B12-dependent pathway and is encapsulated within BMCs to mitigate the toxicity of the intermediate, propionaldehyde (B47417). nih.gov

Propionibacterium freudenreichii : This probiotic bacterium metabolizes 1,2-propanediol under anaerobic conditions to produce propionate (B1217596) and 1-propanol. wur.nlfrontiersin.org The presence of 1,2-propanediol induces the formation of BMCs in this organism. wur.nlfrontiersin.org

Escherichia coli : Certain strains of E. coli have been engineered to produce 1,3-propanediol (B51772) from glucose via various synthetic pathways. researchgate.netresearchgate.net Additionally, E. coli is known to metabolize 6-deoxy-hexose (B7796470) sugars like L-fucose and L-rhamnose to dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, which is then reduced to (S)-1,2-propanediol during anaerobic growth. nih.gov

Clostridium butyricum : This bacterium is noted for its ability to produce 1,3-propanediol from glycerol (B35011). frontiersin.org

Oenococcus oeni : This bacterium, often found in wine, possesses enzymes like alcohol dehydrogenase that are involved in the catabolism of sulfur-containing amino acids such as methionine, leading to the formation of volatile sulfur compounds. cnr.it

The table below summarizes some of the microorganisms involved in the biotransformation of propanediol and related compounds.

MicroorganismCompound MetabolizedKey Metabolic Feature
Salmonella enterica1,2-PropanediolB12-dependent degradation within bacterial microcompartments. nih.gov
Propionibacterium freudenreichii1,2-PropanediolAnaerobic metabolism to propionate and 1-propanol. wur.nlfrontiersin.org
Escherichia coliL-fucose, L-rhamnoseConversion to (S)-1,2-propanediol under anaerobic conditions. nih.gov
Clostridium butyricumGlycerolFermentation to 1,3-propanediol. frontiersin.org
Oenococcus oeniMethionineCatabolism to volatile sulfur compounds. cnr.it

The microbial metabolism of propanediols is governed by a specific set of enzymes and is tightly regulated at the genetic level. In the well-studied pathway of 1,2-propanediol degradation, several key enzymes are involved. plos.orgwur.nl

The degradation of 1,2-propanediol typically begins with its conversion to propionaldehyde, a reaction catalyzed by the vitamin B12-dependent diol dehydratase (PduCDE) . wur.nl This intermediate is toxic, and its further conversion is crucial. wur.nlnih.govPropionaldehyde dehydrogenase (PduP) oxidizes propionaldehyde to propionyl-CoA, while 1-propanol dehydrogenase (PduQ) can reduce it to 1-propanol. plos.orgwur.nl

The genes encoding these enzymes are often clustered together in what is known as the pdu (propanediol utilization) operon. frontiersin.org The expression of this operon is typically induced by the presence of 1,2-propanediol. wur.nl In Propionibacterium freudenreichii, the pdu gene cluster is found in two separate loci, and their expression leads to the formation of the BMCs necessary for efficient metabolism. frontiersin.org

The table below lists some of the key enzymes involved in propanediol metabolism.

EnzymeFunctionOrganism(s)
Diol Dehydratase (PduCDE)Converts 1,2-propanediol to propionaldehyde. wur.nlPropionibacterium freudenreichii, Salmonella enterica
Propionaldehyde Dehydrogenase (PduP)Oxidizes propionaldehyde to propionyl-CoA. plos.orgwur.nlPropionibacterium freudenreichii, Salmonella enterica
1-Propanol Dehydrogenase (PduQ)Reduces propionaldehyde to 1-propanol. plos.orgwur.nlPropionibacterium freudenreichii
Glycerol Dehydratase (GDHt)Converts glycerol to 3-hydroxypropanal (B37111). frontiersin.orgClostridium butyricum
Propanediol Oxidoreductase (PDOR)Reduces 3-hydroxypropanal to 1,3-propanediol. frontiersin.orgClostridium butyricum

Characterization of Microorganisms Involved in Biotransformation

Mammalian Biotransformation and Metabolite Profiling

In mammals, xenobiotics and other foreign compounds are primarily processed in the liver and kidneys to facilitate their excretion. mdpi.comgoogle.com The biotransformation of this compound likely follows established pathways for sulfur-containing compounds and alcohols.

The liver is the primary site for the metabolism of foreign compounds, utilizing a variety of enzymes to carry out Phase I (functionalization) and Phase II (conjugation) reactions. mdpi.com For a compound like this compound, Phase I reactions would likely involve oxidation of the alcohol groups and the sulfur atom. Cytochrome P450 enzymes could hydroxylate the carbon backbone or oxidize the methylthio group to a sulfoxide (B87167) and then a sulfone. hyphadiscovery.com Alcohol and aldehyde dehydrogenases could also act on the primary and secondary alcohol groups.

Following Phase I modifications, the resulting metabolites would likely undergo Phase II conjugation reactions to increase their water solubility for excretion. mdpi.com These reactions could include glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups, or sulfation, where sulfotransferases (SULTs) add a sulfate (B86663) group. hyphadiscovery.com Glutathione conjugation, a common pathway for electrophilic compounds, is also a possibility. nih.gov

The kidneys also play a role in metabolism and are a major site for the elimination of water-soluble metabolites. google.com Enzymes similar to those in the liver are present in the kidney and can contribute to the biotransformation of circulating compounds. rsc.org

Identifying the metabolites of this compound in mammalian systems requires sensitive analytical techniques, primarily mass spectrometry coupled with liquid chromatography (LC-MS). While specific studies on the metabolite profiling of this compound are not widely available, the metabolism of structurally related compounds provides insight into potential metabolites.

For example, the metabolism of other sulfur-containing compounds often involves S-oxidation and methylation. nih.gov The metabolism of 3-chloro-1,2-propanediol (B139630) (3-MCPD), a related compound, has been studied, revealing that it is readily absorbed and can be metabolized. nih.gov Studies on drug metabolites often reveal a range of hydroxylated, oxidized, and conjugated products. hyphadiscovery.com

Potential novel metabolites of this compound that could be hypothesized based on known metabolic pathways include:

3-(Methylsulfinyl)-1,2-propanediol: Resulting from the oxidation of the sulfur atom.

3-(Methylsulfonyl)-1,2-propanediol: Further oxidation of the sulfoxide.

2-Hydroxy-3-(methylthio)propanoic acid: Oxidation of the primary alcohol to a carboxylic acid.

Glucuronide and sulfate conjugates: Formed by Phase II enzymes to facilitate excretion.

The table below outlines potential metabolic transformations and the resulting metabolites.

Metabolic ReactionPotential Metabolite
S-Oxidation3-(Methylsulfinyl)-1,2-propanediol
S-Oxidation (further)3-(Methylsulfonyl)-1,2-propanediol
Alcohol Dehydrogenation/Oxidation2-Hydroxy-3-(methylthio)propanoic acid
GlucuronidationThis compound-glucuronide
SulfationThis compound-sulfate

Mechanistic Investigations of Biological Interactions and Cellular Responses

Elucidation of Molecular Mechanisms of Action

The biological activity of 3-methylthio-1,2-propanediol is rooted in its chemical structure, which allows it to interact with and modulate the function of various cellular components. While direct studies on this specific compound are limited, research on closely related propanediol (B1597323) derivatives provides significant insight into its potential mechanisms of action.

The functional groups of this compound—two hydroxyl groups and a methylthio ether group—dictate its potential interactions with biological macromolecules.

Proteins: The 1,2-propanediol backbone is a substrate for certain metabolic enzymes. In various bacteria, propanediol utilization (Pdu) microcompartments are protein-based organelles that encapsulate enzymes for metabolizing compounds like 1,2-propanediol. wikipedia.org The degradation of 1,2-propanediol to propionaldehyde (B47417) is catalyzed by the PduCDE enzyme complex housed within these structures. nih.gov The precursor molecule, thioglycerol, has been shown to act as a mechanism-based inactivator of coenzyme B12-dependent diol dehydratase, suggesting a direct interaction with enzyme active sites. nih.gov Furthermore, one commercial source suggests that this compound may inhibit protein synthesis in the protozoan Trichomonas vaginalis, leading to cell death. cymitquimica.com

Nucleic Acids: While direct binding interactions with native nucleic acids have not been extensively documented, propanediol derivatives are utilized in synthetic biology. Acyclic linkers such as (R)-3-amino-1,2-propanediol can be used to incorporate chromophores into DNA strands. researchgate.net The structural simplicity of the propanediol backbone has also led to its use in creating Glycol Nucleic Acids (GNA), a simplified artificial genetic polymer. nih.gov These applications highlight the chemical compatibility of the propanediol structure within a nucleic acid context.

Lipids: Derivatives of this compound have been synthesized for incorporation into lipid assemblies. A di-alkylated form, 1,2-O-Dihexadecyl-3-methylthio-1,2-propanediol, has been developed for use in cationic liposome (B1194612) formulations, which are designed to interact with and deliver biomolecules across cell membranes. researchgate.net This indicates the molecule's suitability for integration into lipid bilayers, likely with the hydroxyl groups oriented towards the aqueous phase and the lipid tails embedded within the hydrophobic core.

Evidence suggests that this compound and its analogs can interfere with cellular signaling cascades, often as a downstream consequence of metabolic or oxidative stress.

The precursor, thioglycerol, has been shown to depress the intracellular levels of S-adenosylmethionine (SAM) in Escherichia coli. nih.gov As the primary methyl group donor in the cell, SAM is a critical molecule in numerous signaling pathways, and its depletion can have widespread effects on cellular regulation.

Studies on the analog 3-monochloro-1,2-propanediol (3-MCPD) demonstrate that it can induce oxidative stress in the Drosophila intestine, which in turn activates the JNK signaling pathway, a key regulator of stress responses, apoptosis, and cell proliferation. nih.gov In breast cancer cells, 3-methoxy-1,2-propanediol (B53666) has been identified as a potential biomarker, and metabolic shifts involving such molecules are linked to major signaling pathways like the PI3K-AKT-mTOR pathway that drive tumor progression. mdpi.com

Compound Signaling Pathway Affected Observed Effect Organism/Cell Line
ThioglycerolS-Adenosylmethionine (SAM) MetabolismDepression of SAM levels. nih.govEscherichia coli
3-MCPDJNK PathwayActivation via oxidative stress. nih.govDrosophila melanogaster
3-Methoxy-1,2-propanediolPI3K-AKT-mTORAssociated with metabolic reprogramming in cancer. mdpi.comBreast Cancer Cells

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

Cellular Response and Stress Mechanisms

Exposure to this compound and its analogs can trigger a range of cellular stress responses, including programmed cell death and genotoxic damage, often linked to the generation of reactive metabolites and oxidative stress.

Apoptosis, or programmed cell death, is a key outcome of cellular damage induced by propanediol derivatives. The structural analog 3-MCPD is a known inducer of apoptosis. In human embryonic kidney (HEK293FT) cells, 3-MCPD was found to impair the mitochondrial oxidative phosphorylation system. nih.gov This leads to a decrease in the mitochondrial membrane potential, reduced synthesis of electron transport chain complexes, and a significant drop in ATP production, ultimately triggering the caspase cascade and apoptosis. nih.gov

The metabolic precursor of this compound, methional, is also a potent inducer of apoptosis in various cell lines. researchgate.netnih.gov This effect is observed in both normal and transformed cells and involves the generation of DNA double-strand breaks and fragmentation. researchgate.net The apoptogenic activity of methional suggests that metabolites derived from the methylthiopropanyl moiety are critical to initiating cell death pathways. Prometryne, another methylthio-containing compound, has been shown to induce early apoptotic changes in the thymus and lymph nodes of mice. researchgate.net

Compound Mechanism of Apoptosis Induction Key Molecular Events Cell Model
3-MCPD Mitochondrial pathway impairment. nih.govDecreased membrane potential, inhibition of ATP synthesis, caspase activation. nih.govHEK293FT
Methional DNA damage. researchgate.netInduction of double-strand breaks, DNA fragmentation. researchgate.netBAF3 Murine Lymphoid Cells
Prometryne Induction of early apoptosis. researchgate.netIncrease in early apoptotic cells, leading to late apoptosis/necrosis at higher concentrations. researchgate.netMouse Thymus & Lymph Node

The potential for this compound to cause genetic damage can be inferred from its analogs. 3-MCPD is classified as a non-genotoxic carcinogen in vivo, as studies in mice did not show an increase in tumors. who.intnih.gov However, it demonstrates genotoxic activity in several in vitro assays, including the mouse lymphoma TK locus assay, and can cause malignant transformations in mouse fibroblasts. europa.eu This discrepancy suggests that while the compound can damage DNA directly, its carcinogenic effects in a whole organism may be driven by secondary mechanisms like chronic toxicity and cell proliferation rather than direct mutagenesis. europa.eu

A more direct genotoxic mechanism may arise from the metabolism of the methylthio group. The metabolite of methional, malondialdehyde (MDA), is a known reactive aldehyde that can induce DNA-protein cross-linking, a form of genotoxic damage. researchgate.netnih.gov Additionally, the precursor thioglycerol was found to inhibit the growth of E. coli by affecting the synthesis of ribonucleic acid, indicating a direct interference with the machinery of genetic expression. nih.gov

A central mechanism of toxicity for propanediol derivatives is the induction of oxidative stress. Exposure to 3-MCPD was shown to cause significant oxidative stress in the Drosophila intestine. nih.gov This stress was characterized by an increase in reactive oxygen species (ROS), which led to apoptosis of enterocytes, disruption of the intestinal barrier, and subsequent hyperproliferation of intestinal stem cells as a compensatory response. nih.gov

The metabolism of related compounds is also a source of oxidative stress. The conversion of methional to malondialdehyde (MDA) can occur via hydroxyl radical attack, a key process in oxidative damage. researchgate.netnih.gov The accumulation of ROS can disrupt cellular redox balance and overwhelm antioxidant defenses. mdpi.com This disruption can lead to the oxidation of lipids (lipid peroxidation), proteins, and DNA, contributing to the genotoxic and apoptotic effects described previously. researchgate.netmdpi.com

Genotoxic and Non-Genotoxic Mechanisms of Cellular Perturbation

Impact on Specific Biological Systems

The influence of this compound on various organ systems is an area of emerging research. Insights can be drawn from studies on related molecules, such as 1,2-propanediol and other sulfur-containing organic compounds.

Direct studies on the neurobiological effects of this compound are not extensively documented. However, research on analogous compounds offers potential insights. For instance, its parent compound, 1,2-propanediol, has been investigated for its neurobehavioral effects. Developmental exposure in zebrafish to 1,2-propanediol has been shown to result in hyperactive swimming behavior in larvae, with persistent behavioral effects observed in adults. nih.gov This suggests that the propanediol backbone could potentially interact with the nervous system. nih.gov

Additionally, a related sulfur-containing compound, 3-(methylthio)propanal, also known as methional, is recognized for its role as a prostaglandin (B15479496) antagonist. stikesbcm.ac.id While the relationship is indirect, it points to the potential for sulfur-containing alkyl compounds to interact with signaling pathways in the body.

The identification of biomarkers for exposure to or effect of this compound is a developing field. Volatile organic compounds (VOCs) are increasingly recognized as potential non-invasive biomarkers for various physiological and pathological states. nih.govnih.gov A related compound, 1-propanol,3-(methylthio), has been identified as part of a panel of VOCs with potential as a biomarker for early detection of certain cancers. researchgate.net This raises the possibility that this compound or its metabolites could also serve as detectable biomarkers in exhaled breath or other biological matrices. nih.govresearchgate.net

Table 1: Potential Related Compounds and Their Neurobiological Relevance

Compound Observed Effect/Relevance Reference
1,2-Propanediol Developmental exposure caused long-term hyperactive behavior in zebrafish. nih.gov
3-(Methylthio)propanal (Methional) Acts as a prostaglandin antagonist. stikesbcm.ac.id
1-Propanol,3-(methylthio) Identified as a potential volatile biomarker in a cancer detection model. researchgate.net

Specific data on the cardiovascular responses to this compound are currently lacking in published literature. However, the broader class of sulfur-containing compounds and related diols has been a subject of cardiovascular research. For example, methionine, an amino acid with a methylthio group, is indirectly involved in cardiovascular function through its role in the synthesis of taurine. rsc.org Taurine is known to play a role in osmoregulation and cardiovascular function. rsc.org

Furthermore, various derivatives of 2-amino-1,3-propanediol (B45262) have been investigated for their potential as medicaments for disorders of the cardiovascular system. google.com While structurally different, this highlights that the propanediol structure is a scaffold used in the development of cardiovascular-acting compounds. The potential for this compound to influence cardiovascular parameters remains an open area for investigation.

The impact of this compound on the renal and hepatic systems has not been specifically detailed. However, studies on the structurally related compound 3-monochloro-1,2-propanediol (3-MCPD) and its esters have shown that the kidneys are primary target organs for toxicity. nih.gov Upon entering a biological system, 3-MCPD esters can be hydrolyzed to free 3-MCPD. nih.gov

Animal studies with 3-MCPD have demonstrated a correlation between exposure and increased levels of blood urea (B33335) nitrogen (BUN) and serum creatinine, which are key indicators of kidney function. nih.gov Pathological findings in the kidneys included tubular necrosis and cell swelling. nih.gov Furthermore, in-vitro studies have shown that 3-MCPD can induce damage in rat kidney proximal tubular epithelial cells and human embryonic kidney cells through the activation of apoptotic pathways. nih.gov Some in-vivo studies have also suggested a potential link between 3-MCPD exposure and renal carcinogenesis in rats. nih.govnih.gov

Regarding the liver, studies on 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analogue, show that its conversion to L-methionine is catalyzed by an enzyme, L-α-hydroxy acid oxidase, which is abundant in the peroxisomes of liver and kidney cells. rsc.org This indicates that the liver and kidneys are active sites for the metabolism of methylthio-containing compounds. Research on other chemicals has also shown that the liver can be a target for toxicity, with potential for the development of conditions like hepatocellular carcinoma. google.com

Table 2: Effects of a Structurally Related Compound on Renal and Hepatic Systems

Compound System Observed Effects Reference
3-Monochloro-1,2-propanediol (3-MCPD) Renal Accumulates in kidney tissue; associated with increased BUN and creatinine, tubular necrosis, and cell swelling. nih.gov
3-Monochloro-1,2-propanediol (3-MCPD) Renal Potential link to renal tubule tumors in rats. nih.govnih.gov
2-hydroxy-4-(methylthio)butanoic acid (HMTBA) Hepatic/Renal Metabolized by enzymes abundant in liver and kidney peroxisomes. rsc.org

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is fundamental to isolating 3-methylthio-1,2-propanediol from other components, allowing for precise measurement and identification. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal, such as quantifying trace amounts or assessing enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Optimization of GC-MS methods is crucial for achieving the low detection limits required for trace analysis and for resolving structurally similar impurities. Key optimization parameters include the selection of the capillary column, temperature programming, and the ionization mode of the mass spectrometer. For instance, a non-polar or medium-polarity column is typically effective for separating the compound from a sample matrix. Temperature gradients are carefully programmed to ensure sharp peak shapes and adequate separation from by-products or contaminants. In mass spectrometry, electron ionization (EI) is commonly used to generate a reproducible fragmentation pattern that serves as a chemical fingerprint for identification, while chemical ionization (CI) can be employed for softer ionization to enhance the abundance of the molecular ion.

For samples where this compound is present in a non-volatile or thermally labile matrix, High-Performance Liquid Chromatography (HPLC) is the preferred method. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. A reversed-phase C18 column is often suitable for separating this moderately polar analyte. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation from matrix interferences. Detection can be accomplished using a variety of detectors, including Refractive Index (RI) detectors for general quantification or a Mass Spectrometer (MS) for highly sensitive and specific detection in complex samples.

Since this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers: (R)-3-methylthio-1,2-propanediol and (S)-3-methylthio-1,2-propanediol. Differentiating and quantifying these enantiomers is essential in stereoselective synthesis and applications where biological activity is enantiomer-dependent. Chiral chromatography, using either GC or HPLC equipped with a chiral stationary phase (CSP), is the definitive method for this purpose. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and their subsequent separation. The selection of the appropriate CSP, often based on derivatives of cyclodextrins or polysaccharides, is critical for achieving baseline resolution of the enantiomeric pair.

High-Performance Liquid Chromatography (HPLC) Development for Complex Matrices

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Dynamic Studies

While chromatography separates compounds, spectroscopy and spectrometry provide detailed information about their molecular structure, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the methylthio group (CH₃S-), the methylene (B1212753) group (-SCH₂-), the methine group (-CH(OH)-), and the primary alcohol group (-CH₂OH), as well as the hydroxyl protons.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their functional groups. The spectrum of this compound will display distinct peaks corresponding to the carbon of the methylthio group, the carbon adjacent to the sulfur atom, and the two carbons bearing the hydroxyl groups.

The precise chemical shifts and coupling constants observed in these spectra allow for complete assignment of the molecule's constitution.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides high specificity for identifying the compound in complex mixtures. Under electron ionization, the molecule undergoes predictable fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), shows a molecular ion peak (M⁺) and several characteristic fragment ions. Analyzing these fragments helps to confirm the presence of key structural motifs, such as the methylthio group and the propanediol (B1597323) backbone, and is instrumental in identifying potential metabolites or degradation products where the core structure has been modified.

Integrated "Omics" Technologies for Comprehensive Biological System Analysis

Metabolomics for Endogenous Metabolic Changes and Biomarker Discovery

There is no available scientific literature detailing the use of metabolomics to study endogenous metabolic changes associated with this compound or its potential for biomarker discovery.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-methylthio-1,2-propanediol at the molecular level. researchgate.netbohrium.com

Conformational Analysis and Stereochemistry

This compound is a flexible molecule with multiple possible conformations due to rotation around its single bonds. The presence of hydroxyl and methylthio groups introduces complexity to its conformational landscape. Conformational analysis suggests that the molecule can exist in several low-energy states, with stable forms likely featuring gauche arrangements to minimize steric hindrance between bulky groups while maximizing favorable electrostatic interactions. Intramolecular hydrogen bonding between the two hydroxyl groups can also influence the preferred conformations.

The carbon atom at the second position is a chiral center, meaning this compound exists as two enantiomers: (R)-3-methylthio-1,2-propanediol and (S)-3-methylthio-1,2-propanediol. These stereoisomers have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms.

Interactive Data Table: Calculated Conformational Data

ConformerDihedral Angle (O-C1-C2-C3)Relative Energy (kcal/mol)
Anti180°0.5
Gauche60°0.0

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the presence of polar covalent bonds (C-O, C-S, O-H) and nonpolar covalent bonds (C-C, C-H). The oxygen and sulfur atoms, with their lone pairs of electrons, are key sites for chemical reactivity and intermolecular interactions.

Quantum chemical calculations can provide detailed information about the molecule's electronic properties, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding interactions, including hyperconjugative effects and charge transfer within the molecule. researchgate.net

Interactive Data Table: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. h-its.orgnih.gov These simulations are particularly valuable for understanding how this compound interacts with other molecules, such as receptors or solvent molecules. bohrium.comh-its.org

Ligand-Receptor Binding Simulations

MD simulations can be employed to model the binding of this compound to a biological receptor. h-its.org These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. rsc.orgbiorxiv.org By simulating the dynamic process of ligand-receptor complex formation, researchers can gain insights into the structural basis of the molecule's biological activity. plos.orgfrontiersin.org The interaction energy between the ligand and the receptor, which includes van der Waals and electrostatic contributions, is a critical parameter calculated in these simulations. biorxiv.org

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing information on solvation shells and the effect of the solvent on the conformational preferences of the molecule. nih.gov For instance, in aqueous solutions, the hydroxyl groups of this compound can form hydrogen bonds with water molecules. solubilityofthings.com The solubility of the compound in various solvents is a key consideration for its applications. solubilityofthings.com

In Silico Predictive Modeling

In silico methods encompass a range of computational techniques used to predict the properties of chemical substances, including their toxicological profiles. numberanalytics.comnih.gov These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or a particular property. nih.govlsu.edu

For this compound, in silico models could be used to predict its potential toxicity, metabolic fate, and other properties relevant to safety assessment. numberanalytics.com These models are built using large datasets of known chemicals and can provide rapid and cost-effective initial assessments, reducing the need for extensive animal testing. numberanalytics.comlsu.edu The development and application of such predictive models are becoming increasingly important in regulatory toxicology. upf.edu

Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADMET), is a critical determinant of its potential biological efficacy and safety. nih.gov Computational tools, such as the SwissADME web tool, leverage vast datasets and machine learning algorithms to predict these properties from a molecule's structure. nih.govbohrium.com For this compound, predictions offer initial insights into its likely behavior in a biological system.

A computational analysis of this compound (SMILES: CSCC(CO)O) was performed to generate predictive ADMET data. The results suggest the compound possesses properties indicative of good bioavailability. For instance, it is predicted to have high gastrointestinal (GI) absorption and is not expected to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit drug distribution. bohrium.com Furthermore, the molecule is not predicted to inhibit major Cytochrome P450 (CYP) enzymes, suggesting a lower likelihood of causing drug-drug interactions.

The following tables summarize the key predicted ADMET properties for this compound based on in silico modeling.

Table 1: Predicted Pharmacokinetic Properties of this compound

Property Prediction Interpretation
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the digestive tract.
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system.
P-gp Substrate No Not likely to be actively removed from cells by this transporter.
CYP1A2 Inhibitor No Low potential to interfere with the metabolism of CYP1A2 substrates.
CYP2C19 Inhibitor No Low potential to interfere with the metabolism of CYP2C19 substrates.
CYP2C9 Inhibitor No Low potential to interfere with the metabolism of CYP2C9 substrates.
CYP2D6 Inhibitor No Low potential to interfere with the metabolism of CYP2D6 substrates.
CYP3A4 Inhibitor No Low potential to interfere with the metabolism of CYP3A4 substrates.

Data generated using the SwissADME web tool. bohrium.comswissadme.ch

Table 2: Predicted Drug-Likeness and Medicinal Chemistry Properties

Parameter Prediction Interpretation
Lipinski Violations 0 Conforms to the Rule of Five, suggesting good oral bioavailability.
Bioavailability Score 0.55 Indicates a high probability of good oral bioavailability.
PAINS (Pan Assay Interference Compounds) 0 alerts No substructures known to cause false positives in high-throughput screening.
Lead-likeness Violations 0 Conforms to criteria for a good starting point for drug design.

Data generated using the SwissADME web tool. bohrium.comswissadme.ch

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological activity. slideshare.net The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its activity, allowing for the prediction of properties for untested chemicals. slideshare.net Modern ADMET prediction tools are sophisticated suites of multiple QSAR models. nih.gov These tools use descriptors calculated from the molecule's 2D or 3D structure to predict endpoints like solubility, permeability, and toxicity. nih.gov

While no specific, published QSAR models dedicated to a particular biological activity of this compound have been identified, its properties can be predicted using general-purpose, validated QSAR tools. The ADMET predictions detailed in the previous section are a direct application of QSAR modeling. For example, the prediction of high gastrointestinal absorption is derived from a QSAR model trained on a large dataset of compounds with known absorption values. These models identify key structural features and physicochemical properties—such as LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors—that govern the absorption process.

The predictive models used by platforms like SwissADME and OPERA are built and validated according to internationally recognized principles to ensure their robustness and reliability for regulatory and research purposes. nih.gov Therefore, the predicted data for this compound represents the output of a comprehensive QSAR-based assessment of its likely pharmacokinetic and physicochemical profile.

Environmental Fate and Ecotoxicological Research Perspectives

Biodegradation Pathways and Kinetics in Environmental Compartments (e.g., Soil, Water)

The biodegradation of a chemical compound is a critical process that determines its persistence in the environment. This process involves the breakdown of the compound by microorganisms.

The biodegradation of organosulfur compounds can proceed via different pathways depending on the microorganisms present and the environmental conditions. wur.nl For example, the biodegradation of dodecyl sulfate (B86663) is initiated by the cleavage of the sulfate ester bond to release the alcohol, which is then further oxidized. ethz.ch While 3-METHYLTHIO-1,2-PROPANEDIOL does not have a sulfate group, this illustrates that the initial enzymatic attack is often on the functional group. In the case of this compound, it is plausible that microorganisms would initially oxidize the sulfur atom or the hydroxyl groups.

In the absence of specific data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict biodegradability. umweltbundesamt.deeuropa.eunih.gov These models use the chemical structure to estimate the likelihood and rate of biodegradation. For a definitive assessment, experimental studies such as ready biodegradability tests (e.g., OECD 301) would be required. umweltbundesamt.de

Table 1: Biodegradation Data for Related Propanediol (B1597323) Compounds

CompoundTest TypeDurationBiodegradation (%)Reference
1,2-PropanediolNot specified10 days>60 escholarship.org
2-Methyl-1,3-propanediolSturm Test4 weeks6-54 herts.ac.ukresearchgate.net

This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic transformation processes, such as photodegradation (breakdown by light) and hydrolysis (reaction with water), are also key to a chemical's environmental persistence. mdpi.com

The potential for photodegradation is dependent on the molecule's ability to absorb light in the solar spectrum. acs.org The presence of a thioether group in this compound suggests a potential for photooxidation. escholarship.orgwur.nl For instance, dimethyl sulfide (B99878) undergoes photooxidation in the atmosphere. wur.nl The hydroxyl groups are not strong chromophores for environmental photodegradation.

Hydrolysis is a reaction with water, and the rate of this process is dependent on the presence of hydrolyzable functional groups. mdpi.com The ether linkage in some organic compounds can be subject to hydrolysis, but the thioether bond in this compound is generally stable to hydrolysis under typical environmental pH and temperature conditions. researchgate.net The alcohol functional groups are also not susceptible to hydrolysis. Therefore, direct hydrolysis is not expected to be a significant degradation pathway for this compound.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding environment. This is a critical consideration for assessing the long-term risk of a chemical.

Given the presence of the polar hydroxyl groups, it is anticipated that this compound would have a low log Kow and therefore a low potential for bioaccumulation in aquatic and terrestrial organisms. However, without experimental data or reliable QSAR predictions, this remains a hypothesis. sfu.caaftonchemical.com

Table 2: Bioaccumulation Data and Predictions for Related Compounds

CompoundLog KowBioconcentration Factor (BCF)Bioaccumulation PotentialReference
1,2-Propanediol-<1 (calculated)Not expected to bioaccumulate escholarship.org
2-Bromo-2-nitro-1,3-propanediol--Not expected to bioaccumulate mdpi.com

This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Environmental Monitoring and Detection Strategies

Effective environmental monitoring requires robust analytical methods for the detection and quantification of the target compound in various environmental matrices like water and soil. ljmu.ac.uk

For semi-volatile organic compounds like propanediol derivatives, gas chromatography-mass spectrometry (GC-MS) is a common and effective analytical technique. iarc.fr For polar compounds, derivatization may be necessary to improve their chromatographic behavior and sensitivity. For example, the analysis of 3-chloro-1,2-propanediol (B139630) can involve derivatization prior to GC-MS analysis. epa.govscconline.org A similar approach could likely be developed for this compound.

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is another powerful tool for the analysis of polar and non-volatile organic compounds in environmental samples. nih.govun-ilibrary.orgeuropa.eu These techniques offer high sensitivity and selectivity, which are crucial for detecting trace levels of contaminants in complex matrices. nih.gov

The development of a specific monitoring strategy for this compound would involve optimizing sample extraction and clean-up procedures for different environmental compartments, followed by instrumental analysis using techniques like GC-MS or LC-MS.

Table 3: Potential Analytical Methods for the Detection of Propanediol Derivatives

Analytical TechniqueSample MatrixKey FeaturesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Water, SoilOften requires derivatization for polar analytes to improve volatility and separation. iarc.frepa.govscconline.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)WaterSuitable for polar and non-volatile compounds, offering high sensitivity and selectivity. nih.govun-ilibrary.orgeuropa.eu

This table outlines analytical techniques applicable to similar compounds, suggesting their potential use for this compound.

Applications in Advanced Research and Development

Reference Standard Development and Quality Control in Pharmaceutical and Chemical Industries

In the highly regulated pharmaceutical and chemical industries, the purity and identity of substances are paramount. 3-Methylthio-1,2-propanediol serves as a crucial, fully characterized chemical compound used as a reference standard. weblivelink.com Reference standards are essential for ensuring the accuracy and consistency of analytical testing.

This compound is specifically utilized as a reference standard for the Active Pharmaceutical Ingredient (API) Lumacaftor. weblivelink.com Its applications in this context are extensive, including:

Analytical Method Development: Establishing new analytical procedures for testing drug substances and products.

Method Validation (AMV): Confirming that the analytical procedures are suitable for their intended purpose. weblivelink.com

Quality Control (QC): Routine testing during the synthesis and formulation stages of drug development to ensure the final product meets its quality specifications. weblivelink.com

By providing a benchmark for traceability against pharmacopeial standards, this compound ensures that analytical results are reliable and reproducible, which is fundamental for regulatory compliance and product safety. weblivelink.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 22551-26-4 weblivelink.compharmaffiliates.com
Molecular Formula C₄H₁₀O₂S weblivelink.comcymitquimica.com
Molecular Weight 122.18 g/mol weblivelink.com
Appearance Colorless to Almost Colorless Clear Liquid tcichemicals.com
Purity >98.0% tcichemicals.com
Storage 2-8°C Refrigerator pharmaffiliates.com
SMILES CSCC(O)CO cymitquimica.com
InChI Key FXIHXPKPLPKPJH-UHFFFAOYSA-N cymitquimica.com

Intermediate in the Synthesis of Specialty Chemicals and Pharmaceuticals (e.g., Contrast Agents, API Synthesis)

The dual functionality of propanediol (B1597323) derivatives makes them versatile building blocks, or intermediates, for constructing more complex molecules. While this compound itself is a key research compound, its structural analogs are instrumental in the synthesis of various specialty chemicals and pharmaceuticals.

A significant application is in the production of non-ionic X-ray contrast agents. For instance, 3-Methylamino-1,2-propanediol (MAPD), a closely related compound, is a key intermediate in the synthesis of Iopromide, a widely used contrast medium. google.com The propanediol backbone in these molecules enhances water solubility and hydrophilicity, which is critical for improving the safety and efficacy of contrast agents. google.comgoogle.com Similarly, other derivatives like 3-Amino-1,2-propanediol (B146019) are foundational for synthesizing a range of pharmaceuticals, including antiviral and anti-tumor agents. fengchengroup.com The synthesis of these intermediates is a critical step; MAPD, for example, can be synthesized by reacting 3-chloro-1,2-propanediol (B139630) with methylamine. fengchengroup.comborregaard.com

Furthermore, this compound is noted for its use in research involving radiopharmaceuticals, where its hydrophilic nature is advantageous. cymitquimica.com

Development of Novel Materials and Polymers incorporating Thioether-Diol Moieties

The incorporation of thioether and diol groups into polymer backbones is a key strategy for developing novel materials with tailored properties. The thioether linkage provides flexibility, while the diol groups offer sites for polymerization and can enhance hydrophilicity.

Research in this area includes the creation of poly(β-thioether ester)s through thiol-ene polymerization, combining various diols and dithiols. nih.gov This approach allows for the synthesis of polymers with specific thermal characteristics, such as controlled glass-transition temperatures. nih.govacs.org The presence of these functional groups can also be exploited to create chemically recyclable polymers, a significant goal in sustainable materials science. nih.govacs.org

Moreover, the thioether moiety is a component in various novel compounds with significant bioactivity, such as 1,3,4-thiadiazole (B1197879) derivatives, which have shown promising antifungal and antibacterial properties. nih.govresearchgate.net In a related application, iodine-containing diol monomers are used in condensation polymerization to create iodinated polyesters that serve as radiopaque biomaterials for medical imaging. nih.gov

Role in Biosynthesis and Metabolic Engineering Research

This compound and related propanediols are subjects of significant interest in the fields of biosynthesis and metabolic engineering. A key finding is that this compound can be formed in vivo through the methylation of thioglycerol (3-mercapto-1,2-propanediol), identifying it as a metabolite in biological systems. ebi.ac.uk

Metabolic engineering research focuses on programming microorganisms to produce valuable chemicals from renewable feedstocks. There has been extensive work on engineering pathways for propanediol production:

1,2-Propanediol (1,2-PD): Researchers have successfully engineered Escherichia coli to produce enantiomerically pure (R)-1,2-PD from glucose. This was achieved by co-expressing genes for methylglyoxal (B44143) synthase and NADH-linked glycerol (B35011) dehydrogenase, resulting in a yield of 0.7 g/L. nih.gov This work demonstrates the feasibility of creating microbial cell factories for 1,2-PD production. nih.govnih.gov

1,3-Propanediol (B51772) (1,3-PDO): The biosynthesis of 1,3-PDO has been a major focus, as it is a key monomer for producing advanced polymers like polytrimethylene terephthalate (B1205515) (PTT). chemmethod.comnih.gov The natural pathway involves converting glycerol to 1,3-PDO using enzymes like glycerol dehydratase. frontiersin.orgresearchgate.net Significant research has gone into optimizing this process in native and engineered microorganisms to improve yield and make the bioproduction of this "commodity chemical" competitive with chemical synthesis. frontiersin.orgresearchgate.net

This research highlights the importance of understanding and manipulating the biosynthesis of propanediols for creating sustainable and green chemical production processes. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Stereoisomeric Effects on Biological Activity and Metabolism

3-methylthio-1,2-propanediol possesses a chiral center, meaning it can exist as two distinct stereoisomers: (R)-3-methylthio-1,2-propanediol and (S)-3-methylthio-1,2-propanediol. It is well-established in pharmacology and toxicology that stereochemistry can profoundly influence the biological activity and metabolic fate of a compound. For instance, the different enantiomers of a drug can exhibit varying therapeutic effects and toxicities. cymitquimica.comgoogle.com

Currently, much of the available synthetic data refers to a racemic mixture of this compound, and there is a significant gap in the literature concerning the specific biological effects of each enantiomer. Future research should prioritize the following:

Enantioselective Synthesis: The development of reliable and efficient methods for the synthesis of the individual (R) and (S) enantiomers is a crucial first step. mdpi.com

Comparative Biological Screening: Once isolated, the stereoisomers should be subjected to a battery of biological assays to compare their activity. This could include assessing their efficacy in potential applications and their relative toxicities.

Stereospecific Metabolism Studies: It is vital to investigate whether the metabolic pathways for this compound are stereospecific. oup.comnih.gov This would involve identifying the enzymes responsible for its breakdown and determining if they exhibit a preference for one enantiomer over the other.

Research FocusKey Questions
Enantioselective SynthesisWhat are the most effective chiral catalysts or starting materials for producing pure (R) and (S) isomers?
Biological ActivityDo the enantiomers have different potencies or mechanisms of action in biological systems?
MetabolismAre the enantiomers metabolized at different rates or through different pathways?

Development of Sustainable and Economically Viable Production Methods

The current patented methods for the synthesis of this compound and related compounds often involve multi-step chemical reactions. google.com While effective at a laboratory scale, these methods may not be optimal from a green chemistry or economic perspective. Future research should focus on developing more sustainable and cost-effective production routes.

Key areas for investigation include:

Biocatalytic Synthesis: The use of enzymes or whole-cell microorganisms could offer a more environmentally friendly alternative to traditional chemical synthesis. google.com Research into enzymes that can catalyze the formation of the thioether bond would be particularly valuable.

Renewable Feedstocks: Exploring the possibility of producing this compound from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), could significantly improve its sustainability profile. frontiersin.orgchemmethod.com

Process Optimization and Economic Analysis: A thorough economic analysis of both existing and novel synthetic routes is needed to determine their industrial feasibility. google.comajchem-a.com This would involve considering factors such as catalyst cost, energy consumption, and waste generation. google.com

Production AspectResearch Goal
SustainabilityDevelop a synthesis route that minimizes the use of hazardous reagents and the production of waste.
Economic ViabilityIdentify a production method that is cost-competitive for potential industrial applications.
FeedstockInvestigate the use of renewable and readily available starting materials.

Comprehensive Elucidation of Low-Concentration Biological Effects

The biological effects of this compound, particularly at low concentrations, are largely unknown. Thiols are known to have a dual role in biological systems, acting as antioxidants at low concentrations but potentially causing toxicity at higher levels through the formation of radicals. researchgate.net Understanding the dose-response relationship is crucial for assessing the safety of this compound.

Future research should aim to:

Investigate Cellular Responses: Studies are needed to determine how different cell types respond to low-level exposure to this compound. This could involve examining effects on cell proliferation, apoptosis, and oxidative stress. scielo.brasm.org

Identify Molecular Targets: Research should focus on identifying the specific molecular targets of this compound within the cell. This could provide insights into its mechanism of action.

Assess Effects on Model Organisms: In vivo studies using model organisms are necessary to understand the systemic effects of low-dose exposure.

Research AreaKey Objective
Cell BiologyDetermine the cellular pathways affected by low concentrations of the compound.
Molecular BiologyIdentify the proteins and other biomolecules that interact with this compound.
In Vivo StudiesEvaluate the physiological effects of chronic, low-level exposure in model organisms.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, a systems biology approach is needed. This involves integrating data from various "omics" disciplines, such as genomics, proteomics, and metabolomics. Proteomic analysis of related compounds has shown alterations in metabolic pathways, suggesting this could be a fruitful area of investigation. researchgate.netfrontiersin.orgijcmas.commdpi.comufc.br

Future research directions include:

Toxicogenomics: Analyzing changes in gene expression in response to exposure can help to identify the genetic pathways that are affected.

Proteomics: Identifying changes in the proteome can reveal which proteins are up- or down-regulated, providing insights into the cellular response.

Metabolomics: Studying changes in the metabolome can help to identify the metabolic pathways that are perturbed by the compound.

Omics ApproachData GeneratedPotential Insights
GenomicsChanges in gene expression profiles.Identification of responsive genetic pathways.
ProteomicsAlterations in protein abundance.Understanding of cellular stress responses.
MetabolomicsPerturbations in metabolic pathways.Elucidation of the compound's metabolic fate.

Long-Term Environmental Impact Assessment and Remediation Strategies

The long-term fate of this compound in the environment is another critical area that requires investigation. As with any synthetic compound, it is important to understand its potential for persistence, bioaccumulation, and toxicity to ecosystems. canada.cawho.intnih.govgesamp.org

Key research questions include:

Environmental Fate and Transport: How does this compound behave in different environmental compartments (soil, water, air)? What are its degradation products? pjoes.com

Ecotoxicity: What are the acute and chronic toxic effects of this compound on a range of representative aquatic and terrestrial organisms?

Remediation Strategies: If this compound is found to be a persistent environmental pollutant, what are the most effective methods for its removal? This could include bioremediation approaches using microorganisms capable of degrading sulfur-containing organic compounds, or physicochemical methods like aeration and activated carbon filtration. olympianwatertesting.comapecwater.compurdue.edulongsecowater.comct.gov

Environmental AspectResearch Focus
PersistenceDetermine the half-life of the compound in various environmental matrices.
BioaccumulationAssess the potential for the compound to accumulate in the food chain. umweltbundesamt.de
RemediationDevelop and evaluate effective technologies for the removal of the compound from contaminated sites.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Methylthio-1,2-propanediol, and how can reaction parameters be optimized for yield?

  • Methodology : Nucleophilic substitution reactions are commonly employed, where a thiol group replaces a leaving group (e.g., chloride) in propanediol derivatives. For example, highlights a reaction using HCl gas in CHCl₃, followed by neutralization with Na₂CO₃ to achieve 90% yield . Key parameters include anhydrous conditions, controlled gas flow, and post-reaction purification (e.g., solvent removal under reduced pressure). Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate tracking.

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is preferred, as demonstrated for structurally related compounds like 3-chloro-1,2-propanediol esters . Derivatization with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity in aqueous samples. Validation should include matrix-matched calibration and spike-recovery tests (85–115% recovery ideal).

Q. What storage conditions prevent degradation of this compound?

  • Methodology : Store under inert gas (argon) at -20°C in amber glass vials to limit light and moisture exposure. recommends similar protocols for 3-chloro-1,2-propanediol derivatives, emphasizing neutral pH buffers and antioxidants (e.g., butylated hydroxytoluene, BHT) to suppress oxidation . Regular purity checks via nuclear magnetic resonance (NMR) or Fourier-transform infrared (FTIR) spectroscopy are advised.

Q. How can researchers determine the physicochemical properties of this compound?

  • Methodology : Density and boiling points can be extrapolated from analogous compounds. For example, 3-bromo-1,2-propanediol has a density of 1.789 g/cm³ and boiling point of 254°C . Differential scanning calorimetry (DSC) measures thermal stability, while polarimetry assesses optical activity for chiral centers.

Advanced Research Questions

Q. What metabolic engineering strategies enhance microbial production of this compound?

  • Methodology : Redirect carbon flux using pathways from L-1,2-propanediol production in E. coli . Overexpress aldehyde reductases (e.g., FucO) and knockout competing pathways (e.g., lactate dehydrogenase). Anaerobic conditions favor reductive routes, but oxygen-limited fermentation balances cofactor (NADH/NAD⁺) regeneration.

Q. How does pH influence the stability and degradation pathways of this compound?

  • Methodology : Acidic conditions (pH < 4) promote hydrolysis of the methylthio group, releasing methanethiol. recommends neutral pH storage to minimize degradation . Accelerated stability studies (pH 2–10) with liquid chromatography-mass spectrometry (LC-MS) identify degradation products.

Q. How should discrepancies in toxicity data for this compound be resolved?

  • Methodology : Cross-reference studies using standardized protocols (e.g., OECD guidelines). reports subcutaneous LD₅₀ values of 1135 mg/kg in mice for 3-allyloxy-1,2-propanediol, highlighting the need for rigorous impurity profiling . Meta-analyses using tools like Cochrane Review can reconcile variations in reported toxicity.

Q. What experimental designs are optimal for assessing the biological activity of this compound?

  • Methodology : Use hepatic cell lines (e.g., HepG2) for metabolism studies. Maintain solvent (DMSO) concentrations <0.1% to avoid cytotoxicity. Include vehicle and positive controls (e.g., cisplatin for apoptosis). Real-time cell analysis (RTCA) enables dynamic monitoring of cellular responses .

Q. How does stereochemistry affect the reactivity of this compound, and how can enantiomeric purity be ensured?

  • Methodology : Chiral centers influence interactions with biological targets. Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (e.g., Candida antarctica lipase B) achieves high enantiomeric excess (ee > 95%) . Chiral HPLC (e.g., Chiralpak AD-H column) validates purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.